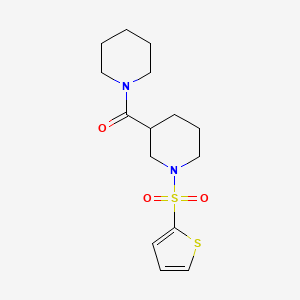![molecular formula C13H15N3O3S B4764729 N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4764729.png)
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide
Übersicht
Beschreibung
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide, also known as STO-609, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown great potential in the study of various biological processes, including cell signaling, metabolism, and gene expression. In
Wirkmechanismus
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide is a selective inhibitor of CaMKK and AMPK. It works by binding to the ATP-binding site of CaMKK and AMPK, which prevents the phosphorylation of downstream targets. N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide has been shown to be highly selective for CaMKK and AMPK, with little or no effect on other kinases.
Biochemical and physiological effects:
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide has a wide range of biochemical and physiological effects, depending on the specific biological process being studied. In general, N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide has been shown to inhibit the activity of CaMKK and AMPK, which can affect various cellular processes such as metabolism, gene expression, and cell proliferation. N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide is also highly selective for CaMKK and AMPK, which makes it a valuable tool for studying these kinases. However, N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide has some limitations. It is not a reversible inhibitor, which means that its effects cannot be easily reversed. N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide also has limited solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide. One potential area of research is the development of more selective inhibitors of CaMKK and AMPK. Another area of research is the study of the role of CaMKK and AMPK in various diseases, such as cancer and metabolic disorders. N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide may also have potential as a therapeutic agent for the treatment of various diseases, although further research is needed to explore this possibility. Overall, N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide is a valuable tool for studying various biological processes, and its potential applications in scientific research are vast.
Wissenschaftliche Forschungsanwendungen
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide has been widely used in scientific research to study various biological processes. One of the most common applications of N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide is in the study of calcium/calmodulin-dependent protein kinase kinase (CaMKK). N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide has been shown to inhibit CaMKK activity, which can help researchers understand the role of CaMKK in various cellular processes. N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide has also been used to study the role of AMP-activated protein kinase (AMPK) in cellular metabolism. N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide can inhibit AMPK activity, which can help researchers understand the role of AMPK in various metabolic pathways.
Eigenschaften
IUPAC Name |
N-(3-carbamoyl-5-propan-2-ylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-6(2)10-5-8(11(14)17)13(20-10)15-12(18)9-4-7(3)19-16-9/h4-6H,1-3H3,(H2,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMVSTIVNXUGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=C(S2)C(C)C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B4764659.png)
![2-bromo-N-[2-(4-fluorophenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4764665.png)

![2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4764685.png)

![{1-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B4764692.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine hydrochloride](/img/structure/B4764702.png)
![4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4764714.png)
![2-[(2-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4764722.png)
![diethyl 5-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4764731.png)
![4-(5-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4764743.png)
![2-(2,4-dichlorophenyl)-N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B4764750.png)